molecular formula C16H12Cl2F2N4O2S B10898467 N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10898467
M. Wt: 433.3 g/mol
InChI Key: UHSIPOQOJKSDIE-QPSGOUHRSA-N
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Description

N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and various substituents such as dichlorophenoxy, difluoromethyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: This often involves the reaction of hydrazine derivatives with carbonyl compounds.

    Coupling of the furan and triazole rings: This step usually requires the use of coupling agents such as EDC·HCl or DMTMM to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2F2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

(E)-1-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C16H12Cl2F2N4O2S/c1-27-16-23-22-15(14(19)20)24(16)21-7-9-5-6-10(26-9)8-25-13-11(17)3-2-4-12(13)18/h2-7,14H,8H2,1H3/b21-7+

InChI Key

UHSIPOQOJKSDIE-QPSGOUHRSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C(F)F

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C(F)F

Origin of Product

United States

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